Menisdaurin D

Description

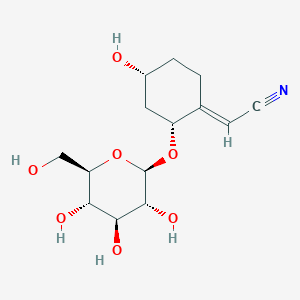

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO7 |

|---|---|

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(2E)-2-[(2R,4R)-4-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |

InChI |

InChI=1S/C14H21NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h3,8-14,16-20H,1-2,5-6H2/b7-3+/t8-,9-,10-,11-,12+,13-,14-/m1/s1 |

InChI Key |

XUADVCPTUKSFOK-GEHWVIPASA-N |

Isomeric SMILES |

C1C/C(=C\C#N)/[C@@H](C[C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1CC(=CC#N)C(CC1O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Menisdaurin D from Flueggea virosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of Menisdaurin D, a cyanogenic glycoside found in the medicinal plant Flueggea virosa. The information presented is collated from various phytochemical studies and analytical methodologies, offering a technical resource for natural product chemists and pharmacognosists.

Overview of Menisdaurin D

Menisdaurin D is a nitrile-containing glycoside that has been identified as a constituent of Flueggea virosa (Phyllanthaceae), a shrub traditionally used in African and Asian medicine. While the full spectrum of its biological activity is still under investigation, related cyanogenic glycosides have demonstrated a range of pharmacological properties. This guide outlines a protocol for the extraction and purification of Menisdaurin D, along with its key physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data of Menisdaurin D

The following table summarizes the key quantitative data for Menisdaurin D, essential for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₇ | [1] |

| Molecular Weight | 315.32 g/mol | |

| Appearance | Yellow powder | [1] |

| Melting Point | 175-176 °C | [2] |

| High-Resolution ESI-MS | [M-H]⁻ at m/z 314.1238 (calculated for C₁₄H₂₀NO₇: 314.1240) | [1] |

| Optical Rotation | [α]²⁰D -76.2° (c 0.1, MeOH) | [1] |

Table 1: Physicochemical Properties of Menisdaurin D

The structural elucidation of Menisdaurin D is confirmed through nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data are presented below.

| Position | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) | Reference |

| 1 | 116.8 | [1] | |

| 2 | 94.5 | 5.25 (s) | [1] |

| 3 | 155.4 | [1] | |

| 4 | 29.4 | 2.29 (m), 2.13 (m) | [1] |

| 5 | 27.8 | 2.05 (m), 1.89 (m) | [1] |

| 6 | 65.9 | 4.25 (m) | [1] |

| 7 | 118.4 | [1] | |

| 8 | 74.8 | 4.65 (d, 7.9) | [1] |

| 1' | 102.5 | 4.40 (d, 7.9) | [1] |

| 2' | 73.8 | 3.20 (m) | [1] |

| 3' | 76.8 | 3.28 (m) | [1] |

| 4' | 70.4 | 3.19 (m) | [1] |

| 5' | 77.0 | 3.25 (m) | [1] |

| 6' | 61.5 | 3.85 (dd, 12.0, 2.2), 3.68 (dd, 12.0, 5.5) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data of Menisdaurin D (in CD₃OD)

Experimental Protocols for Isolation and Quantification

The following sections detail the methodologies for the extraction, purification, and quantification of Menisdaurin D from the aerial parts of Flueggea virosa.

Plant Material Collection and Preparation

Fresh aerial parts of Flueggea virosa should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Methanolic Extract

A detailed protocol for obtaining the crude methanol extract is as follows:

-

Soxhlet Extraction : 100 g of the powdered plant material is packed in a muslin cloth and subjected to continuous hot extraction in a Soxhlet apparatus using 95% methanol for 72 hours.

-

Filtration and Concentration : The methanolic extract is filtered through Whatman No. 42 filter paper.

-

Solvent Evaporation : The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

Drying : The concentrated extract is then vacuum-dried to yield the crude F. virosa methanol extract (FVME). The reported yield of the crude methanol extract is approximately 9.76% (w/w).

Proposed Isolation and Purification of Menisdaurin D

While a specific detailed protocol for the isolation of Menisdaurin D from Flueggea virosa is not extensively documented, a general chromatographic approach for the separation of polar compounds from this plant can be adapted.

-

Solvent Partitioning : The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. Menisdaurin D, being a glycoside, is expected to remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography :

-

Stationary Phase : Silica gel (60-120 mesh) is packed into a glass column.

-

Sample Loading : The enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution : The column is eluted with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common solvent system for separating glycosides is a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Fraction Collection : Fractions of a fixed volume are collected sequentially.

-

-

Monitoring of Fractions : The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 8.5:1.5, v/v). The spots corresponding to Menisdaurin D can be visualized under UV light or by using a suitable staining reagent.

-

Further Purification : Fractions containing Menisdaurin D are pooled and may require further purification using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Quantification of Menisdaurin D in Crude Extract

The quantity of Menisdaurin D in the crude methanolic extract of F. virosa has been determined using validated analytical techniques.

| Analytical Method | Plant Part | Solvent System | Amount of Menisdaurin D (% w/w) | Reference |

| HPTLC | Aerial parts | Dichloromethane:Methanol (8.5:1.5, v/v) | 4.22 | [3] |

| UPLC-PDA | Aerial parts | Acetonitrile:Water (gradient) | 3.28 | [4] |

Table 3: Quantitative Analysis of Menisdaurin D in Flueggea virosa Methanol Extract

Visualized Workflows

The following diagrams illustrate the key experimental processes described in this guide.

Conclusion

This technical guide provides a framework for the isolation, identification, and quantification of Menisdaurin D from Flueggea virosa. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the bioactivity and potential therapeutic applications of Menisdaurin D is warranted.

References

Menisdaurin D: A Technical Primer on its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyclohexylideneacetonitrile derivative, a class of natural products that has garnered interest for its potential therapeutic applications. Initially isolated from the hypocotyl of the mangrove plant Bruguiera gymnorrhiza, Menisdaurin D has demonstrated notable biological activity, particularly as an antiviral agent. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of Menisdaurin D, with a focus on quantitative data, experimental methodologies, and the cellular signaling pathways it may modulate.

Discovery and Characterization

Menisdaurin D was first identified as a new natural product during a phytochemical investigation of Bruguiera gymnorrhiza. Its structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for Menisdaurin D

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₇ | [1] |

| Molecular Weight | 315.13 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| HR-ESI-MS ([M − H]⁻) | m/z: 314.1238 (calcd for C₁₄H₂₀NO₇, 314.1240) | [1] |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 2219 (α,β-unsaturated nitrile) | [1] |

| ¹H-NMR and ¹³C-NMR Data | See original publication for detailed spectra. | [1] |

Biological Activity: Anti-Hepatitis B Virus (HBV) Potential

Menisdaurin D has been evaluated for its antiviral properties and has shown activity against the Hepatitis B virus. The effective concentration for 50% inhibition (EC₅₀) was determined in a human hepatoblastoma cell line.

Table 2: In Vitro Anti-Hepatitis B Virus (HBV) Activity of Menisdaurin D

| Compound | Cell Line | Assay | EC₅₀ (μg/mL) | Reference |

| Menisdaurin D | Human hepatoblastoma | Anti-HBV | >10 | [1] |

Note: While the original publication states EC50 values for a range of related compounds, the specific value for Menisdaurin D is reported as greater than 10 µg/mL, indicating moderate to low activity in this specific assay compared to other isolates from the same study.

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by pure Menisdaurin D are limited, research on extracts from Bruguiera gymnorrhiza, the plant source of Menisdaurin D, provides valuable insights into its potential mechanisms of action. These extracts have been shown to influence key cellular signaling cascades involved in inflammation, oxidative stress, and apoptosis. It is plausible that Menisdaurin D contributes to these effects.

NF-κB Signaling Pathway

Extracts of Bruguiera gymnorrhiza have been demonstrated to regulate the NF-κB pathway.[2] The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The potential inhibitory effect of Menisdaurin D on this pathway warrants further investigation.

References

- 1. Induction of cytotoxicity by Bruguiera gymnorrhiza in human breast carcinoma (MCF-7) cell line via activation of the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruguiera gymnorrhiza (L.) Lam. Fruit Accelerates Healing in Gastric Injury via the Regulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Menisdaurin D in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glycoside found in various plant species, including those of the Menispermaceae and Aquifoliaceae families. Like other cyanogenic glycosides, Menisdaurin D plays a role in plant defense by releasing hydrogen cyanide upon tissue damage. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Menisdaurin D, drawing upon established knowledge of cyanogenic glycoside pathways in plants. Due to the limited research specifically on Menisdaurin D, this guide extrapolates information from closely related L-leucine-derived cyanogenic glycosides to present a putative biosynthetic pathway, along with representative experimental protocols and potential regulatory mechanisms.

Proposed Biosynthesis Pathway of Menisdaurin D

The biosynthesis of Menisdaurin D is proposed to originate from the amino acid L-leucine. The pathway involves a series of enzymatic conversions to produce the characteristic α-hydroxynitrile glucoside structure. The key enzyme families implicated in this process are cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

The proposed biosynthetic pathway can be summarized in the following steps:

-

N-hydroxylation of L-leucine: The pathway is initiated by the N-hydroxylation of L-leucine to form N-hydroxy-L-leucine. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family.

-

Conversion to Aldoxime: The N-hydroxy-L-leucine is then converted to an aldoxime, (Z)-3-methylbutanal oxime. This step is also catalyzed by the same CYP79 enzyme.

-

Dehydration to Nitrile: The aldoxime undergoes dehydration to form the corresponding nitrile, 3-methylbutyronitrile. This reaction is catalyzed by a second cytochrome P450, likely from the CYP71 family.

-

Hydroxylation to Cyanohydrin: The nitrile is subsequently hydroxylated to form an α-hydroxynitrile, also known as a cyanohydrin. This step is also catalyzed by the CYP71 enzyme.

-

Glycosylation: The final step is the glycosylation of the unstable cyanohydrin by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin, forming the stable Menisdaurin D.

Quantitative Data

Quantitative data for the specific enzymes involved in Menisdaurin D biosynthesis is not currently available in the literature. However, data from studies on analogous enzymes in other cyanogenic glycoside pathways can provide an indication of their potential kinetic properties. The following tables present representative quantitative data for enzyme kinetics and metabolite concentrations from related pathways.

Table 1: Representative Enzyme Kinetic Parameters for Cyanogenic Glucoside Biosynthetic Enzymes

| Enzyme Family | Substrate | Km (µM) | kcat (s-1) | Plant Source (Pathway) | Reference |

| CYP79 | L-phenylalanine | 6.7 | - | Arabidopsis thaliana (Glucosinolate) | [1] |

| CYP71 | (Z)-2-methylbutanal oxime | 21 | 0.28 | Manihot esculenta (Linamarin) | [2] |

| UGT | p-hydroxymandelonitrile | 840 | 10.6 | Sorghum bicolor (Dhurrin) | [3] |

Note: Data presented are for analogous enzymes and substrates, not specifically for the Menisdaurin D pathway. "-" indicates data not available.

Table 2: Representative Concentrations of L-leucine-derived Cyanogenic Glycosides in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |

| Epiheterodendrin | Hordeum vulgare | Seedling leaves | 100 - 1000 | [4] |

| Prunasin | Amelanchier alnifolia | New twigs | up to 33,700 | [5] |

| Linamarin | Manihot esculenta | Leaves | Varies with light exposure | [6] |

Note: These are examples of concentrations of other cyanogenic glycosides and may not be representative of Menisdaurin D levels.

Experimental Protocols

Detailed experimental protocols for studying the biosynthesis of Menisdaurin D have not been published. The following are representative protocols for key experiments, adapted from methodologies used in the study of other cyanogenic glycosides.

Protocol 1: Heterologous Expression and Purification of Cytochrome P450 Enzymes

This protocol describes the expression of plant CYPs in Escherichia coli and their subsequent purification, a necessary step for in vitro characterization.[7][8]

1. Cloning and Vector Construction:

- Amplify the full-length cDNA of the candidate CYP79 or CYP71 gene from plant tissue RNA using RT-PCR.

- Clone the PCR product into a suitable bacterial expression vector (e.g., pET series) with an N-terminal tag (e.g., His-tag) for purification.

2. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor).

- Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours to enhance proper protein folding.

3. Protein Purification:

- Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF).

- Lyse the cells by sonication or high-pressure homogenization.

- Centrifuge the lysate to pellet cell debris.

- Purify the His-tagged CYP from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

- Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- Dialyze the purified protein against a storage buffer and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT)

This protocol outlines a method to measure the activity of a UGT enzyme in vitro.[9][10][11]

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 10 mM UDP-glucose (donor substrate)

- 1 mM cyanohydrin substrate (acceptor substrate)

- Purified UGT enzyme (1-5 µg)

- The total reaction volume is typically 50-100 µL.

2. Enzyme Reaction:

- Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

- Initiate the reaction by adding the purified UGT enzyme.

- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

- Terminate the reaction by adding an equal volume of methanol or by heating.

3. Product Analysis:

- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the formed cyanogenic glycoside.

- Alternatively, a bioluminescent assay such as the UDP-Glo™ Glycosyltransferase Assay can be used to measure the UDP produced during the reaction, which is proportional to the enzyme activity.[12]

Protocol 3: Quantitative Analysis of Menisdaurin D by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of Menisdaurin D in plant extracts.[13][14][15][16][17]

1. Sample Preparation:

- Freeze-dry plant material and grind it into a fine powder.

- Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, using sonication or shaking.

- Centrifuge the extract to pellet solid debris.

- Filter the supernatant through a 0.22 µm filter before analysis.

2. HPLC-MS/MS Analysis:

- Chromatographic Separation:

- Use a C18 reversed-phase HPLC column.

- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

- Mass Spectrometry Detection:

- Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive or negative ion mode.

- Optimize the MS parameters (e.g., cone voltage, collision energy) for Menisdaurin D using a purified standard.

- Perform quantification in Multiple Reaction Monitoring (MRM) mode by monitoring a specific precursor-to-product ion transition for Menisdaurin D.

3. Quantification:

- Prepare a standard curve using a purified Menisdaurin D standard of known concentrations.

- Quantify the amount of Menisdaurin D in the plant extracts by comparing the peak areas to the standard curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway, a representative experimental workflow, and the potential regulatory signaling pathway for Menisdaurin D.

Caption: Proposed biosynthetic pathway of Menisdaurin D from L-leucine.

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Caption: A putative regulatory pathway for Menisdaurin D biosynthesis.

Conclusion

The biosynthesis of Menisdaurin D in plants is a complex process that is not yet fully elucidated. This guide provides a framework for understanding this pathway based on current knowledge of cyanogenic glycoside biosynthesis. The proposed pathway, involving CYP79, CYP71, and UGT enzymes, offers a solid foundation for future research. The provided experimental protocols serve as a starting point for researchers aiming to characterize the specific enzymes and regulatory factors involved in Menisdaurin D production. Further investigation is required to identify the specific genes and enzymes, to quantify the metabolic flux through the pathway, and to unravel the intricate regulatory networks that control the biosynthesis of this important plant defense compound. Such knowledge will be invaluable for applications in crop improvement, natural product synthesis, and drug development.

References

- 1. Cytochrome P450 CYP79A2 from Arabidopsis thaliana L. Catalyzes the conversion of L-phenylalanine to phenylacetaldoxime in the biosynthesis of benzylglucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leucine-Derived Cyano Glucosides in Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. promega.co.uk [promega.co.uk]

- 11. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS method development for quantitative analysis of cyanogenic glycosides in elderberry and lipid peroxidation products in mice [mospace.umsystem.edu]

- 17. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

In-depth Technical Guide: The Anti-Cancer Mechanisms of Menisdaurin D

Notice: Comprehensive scientific literature and publicly accessible research data specifically detailing the mechanism of action of "Menisdaurin D" in cancer cells are not available at this time. It is possible that "Menisdaurin D" is a very novel compound with research yet to be published, a compound known by a different name, or a potential typographical error.

This guide is therefore based on the analysis of related compounds and general anti-cancer mechanisms that are frequently investigated and may be relevant to the study of novel therapeutic agents. The following sections provide a framework for the type of in-depth analysis that would be conducted for a compound with available data, drawing on established principles of cancer cell biology and drug action.

Core Anti-Cancer Activity: Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis.[1][2] This is a controlled cellular process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer.[1][2] Novel therapeutic compounds are often evaluated for their ability to trigger this pathway in cancer cells.

Key Markers of Apoptosis:

-

Caspase Activation: A cascade of enzymes known as caspases are central to the apoptotic process. Activation of key executioner caspases, such as caspase-3, is a definitive indicator of apoptosis.[3]

-

DNA Fragmentation: During apoptosis, cellular DNA is cleaved into characteristic fragments, a process that can be detected by techniques like TUNEL assays.[3]

-

Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors.[3]

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial. A shift towards pro-apoptotic proteins is a common trigger for apoptosis.[4][5]

Signaling Pathways in Cancer and Potential Targets

Cancer development and progression are often driven by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival.[6][7] Novel anti-cancer agents are frequently designed to modulate these pathways.

Commonly Dysregulated Signaling Pathways in Cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is common in many cancers.[6][8]

-

Ras/MAPK Pathway: This pathway plays a key role in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[6]

-

NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its aberrant activation can promote cancer cell survival and proliferation.[1]

Below is a generalized diagram illustrating the interplay of these key signaling pathways in cancer.

Caption: A simplified diagram of key interconnected signaling pathways often dysregulated in cancer, leading to increased cell proliferation and survival.

Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of a novel compound like Menisdaurin D, a series of well-defined experiments are necessary.

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the effective concentration of a drug that inhibits cancer cell growth.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cell death or inhibition of proliferation.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

Apoptosis Assays

These experiments confirm that the observed cell death is due to apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Cell Cycle Analysis

This analysis determines if the compound affects the progression of the cell cycle.

-

Flow Cytometry with Propidium Iodide: PI stains DNA, and the intensity of the stain is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

The workflow for such an investigation is depicted in the diagram below.

Caption: A typical experimental workflow to investigate the anti-cancer mechanism of a novel compound.

Quantitative Data Summary

Should data on Menisdaurin D become available, it would be summarized in tables for clear comparison. Below are example tables that would be populated with experimental results.

Table 1: IC50 Values of Menisdaurin D in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| Example: MCF-7 | Breast Cancer | Data Not Available |

| Example: A549 | Lung Cancer | Data Not Available |

| Example: HCT116 | Colon Cancer | Data Not Available |

Table 2: Effect of Menisdaurin D on Apoptosis-Related Protein Expression

| Protein | Treatment | Fold Change vs. Control |

| Bax | Menisdaurin D (IC50) | Data Not Available |

| Bcl-2 | Menisdaurin D (IC50) | Data Not Available |

| Cleaved Caspase-3 | Menisdaurin D (IC50) | Data Not Available |

Table 3: Cell Cycle Distribution of Cancer Cells Treated with Menisdaurin D

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | Data Not Available | Data Not Available | Data Not Available |

| Menisdaurin D (IC50) | Data Not Available | Data Not Available | Data Not Available |

Conclusion

While specific data on the mechanism of action of Menisdaurin D in cancer cells is currently unavailable, this guide outlines the established methodologies and conceptual frameworks used to investigate novel anti-cancer compounds. The core principles of inducing apoptosis and modulating key cancer-related signaling pathways are central to this research. Future studies on Menisdaurin D would likely follow the experimental protocols detailed herein to elucidate its therapeutic potential and specific molecular targets. Researchers, scientists, and drug development professionals are encouraged to consult forthcoming literature for specific findings on this compound.

References

- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive induction of apoptosis in breast cancer cells by a novel 1,25-dihydroxyvitamin D3 analogue shows relation to promoter selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring Dysregulated Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Potential of Menisdaurin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific evidence on the anti-inflammatory properties of Menisdaurin D is not currently available in published literature. This technical guide, therefore, investigates the anti-inflammatory profile of the plant from which Menisdaurin was first isolated, Menispermum dauricum, and its other bioactive constituents as a proxy to frame the potential for future research into Menisdaurin D.

Introduction

Menisdaurin is a cyanogenic glucoside first isolated from the plant Menispermum dauricum. While the biological activities of Menisdaurin D remain uncharacterized, extracts and other isolated compounds from Menispermum dauricum have demonstrated significant anti-inflammatory effects in various preclinical models. This guide summarizes the existing data on the anti-inflammatory properties of Menispermum dauricum and its non-cyanogenic glucoside constituents, providing a foundation for potential future investigation into Menisdaurin D. The primary anti-inflammatory activity of Menispermum dauricum has been attributed to its alkaloid content, including dauricine and other phenolic alkaloids.

Quantitative Data on the Anti-inflammatory Effects of Menispermum dauricum Constituents

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of extracts and isolated alkaloids from Menispermum dauricum.

Table 1: Effect of Menispermum dauricum Total Alkaloids on Inflammatory Markers in a Murine Asthma Model

| Treatment Group | Inflammatory Cell Count (cells/mL) in BALF | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF | TNF-α (pg/mL) in BALF | Eotaxin (pg/mL) in BALF |

| Control | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |

| OVA-induced Asthma | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

| M. dauricum Total Alkaloids (100 mg/kg) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

| M. dauricum Total Alkaloids (200 mg/kg) | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

| M. dauricum Total Alkaloids (400 mg/kg) | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin; IL: Interleukin; TNF: Tumor Necrosis Factor.

Table 2: Effect of Menispermum dauricum Rhizome Extracts on a Murine Model of Ulcerative Colitis

| Treatment Group | Macroscopic Damage Score | MPO Activity (U/g tissue) | Colonic TNF-α (pg/mg protein) | Colonic IL-1β (pg/mg protein) | Colonic IL-6 (pg/mg protein) |

| Control | 0 | Significantly lower | Significantly lower | Significantly lower | Significantly lower |

| TNBS-induced Colitis | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

| BDG (100 mg/kg) | Significantly ameliorated | Significantly reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

| BDG (200 mg/kg) | Dose-dependently ameliorated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

| BDG (400 mg/kg) | Dose-dependently ameliorated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

MPO: Myeloperoxidase; TNBS: Trinitrobenzene Sulfonic Acid; BDG: Bei Dou Gen (Menispermum dauricum extract).

Table 3: Inhibitory Effects of Oxoisoaporphine Alkaloids from Menispermum dauricum on Nitric Oxide Production

| Compound | IC₅₀ (μM) for NO Inhibition in LPS-induced RAW264.7 Macrophages |

| Menisoxoisoaporphine A | Not specified as most potent |

| Menisoxoisoaporphine B | Not specified as most potent |

| Menisoxoisoaporphine C | Not specified as most potent |

| Menisoxoisoaporphine D | 1.95 ± 0.33 |

IC₅₀: Half-maximal Inhibitory Concentration; NO: Nitric Oxide; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Murine Asthma Model

-

Animal Model: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.

-

Induction of Asthma: From day 21, mice are challenged with an aerosol of 1% OVA for 30 minutes daily for 7 consecutive days.

-

Treatment: Menispermum dauricum total alkaloids are administered orally to treatment groups one hour before each OVA challenge.

-

Sample Collection: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells. Blood is collected for serum analysis. Lung tissues are harvested for histological examination.

-

Biochemical Analysis: Cytokine levels (IL-4, IL-5, IL-13, TNF-α, and eotaxin) in the BALF are measured using specific ELISA kits.

In Vivo Murine Model of Ulcerative Colitis

-

Animal Model: Male Kunming mice are used for the study.

-

Induction of Colitis: Colitis is induced by a single intracolonic administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol.

-

Treatment: Rhizome extracts of Menispermum dauricum (BDG) are administered orally once daily for 7 consecutive days, starting 24 hours after TNBS instillation.

-

Assessment of Colitis: On day 8, mice are euthanized, and the colons are removed. Macroscopic damage is scored based on the presence of ulceration and inflammation.

-

Biochemical Analysis: A portion of the colon is used to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the colonic tissue are quantified by ELISA.

-

Immunohistochemistry: The expression of cyclooxygenase-2 (COX-2) in colonic tissue is assessed by immunohistochemical staining.

In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are pre-treated with various concentrations of the isolated oxoisoaporphine alkaloids for 1 hour.

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

Measurement of NO Production: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of alkaloids from Menispermum dauricum are mediated through the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

An alkaloid from Menispermum dauricum, dauricine, has been shown to protect chondrocytes from IL-1β-induced inflammation by inhibiting the NF-κB pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by Dauricine.

COX-2 and Pro-inflammatory Cytokine Downregulation

Phenolic alkaloids from Menispermum dauricum have demonstrated the ability to downregulate the expression of COX-2 and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: Downregulation of pro-inflammatory mediators by phenolic alkaloids.

Experimental Workflow for Investigating Menisdaurin D

Based on the findings for other constituents of Menispermum dauricum, a logical workflow for investigating the anti-inflammatory properties of Menisdaurin D is proposed.

Caption: Proposed workflow for investigating Menisdaurin D.

Conclusion and Future Directions

While there is a significant body of evidence supporting the anti-inflammatory properties of extracts and alkaloid constituents from Menispermum dauricum, the specific role, if any, of Menisdaurin D in these effects remains to be elucidated. The anti-inflammatory activity observed in the plant appears to be primarily driven by its alkaloid content through mechanisms involving the inhibition of the NF-κB pathway and the downregulation of key pro-inflammatory mediators such as NO, TNF-α, IL-1β, IL-6, and COX-2.

Future research should focus on the isolation and purification of Menisdaurin D to enable direct in vitro and in vivo testing of its anti-inflammatory potential. The experimental workflow proposed in this guide provides a roadmap for such investigations. Furthermore, studies on other cyanogenic glucosides have shown mixed results regarding their anti-inflammatory activity, highlighting the need for specific evaluation of Menisdaurin D. A thorough investigation is warranted to determine if Menisdaurin D contributes to the overall anti-inflammatory profile of Menispermum dauricum or if it possesses unique biological activities yet to be discovered.

References

Menisdaurin D: A Potential Antiviral Agent Targeting Hepatitis B Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Menisdaurin D, a novel cyclohexylideneacetonitrile derivative, has emerged as a compound of interest in the field of antiviral research. Isolated from the hypocotyl of the mangrove plant Bruguiera gymnorrhiza, this natural product has demonstrated inhibitory activity against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the currently available data on Menisdaurin D as a potential antiviral agent, including its quantitative antiviral activity, detailed experimental protocols for its evaluation, and a discussion of its potential mechanism of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of new antiviral therapeutics.

Quantitative Antiviral Data

Menisdaurin D has been evaluated for its antiviral activity against the Hepatitis B virus. The following table summarizes the quantitative data obtained from in vitro studies.

| Compound | Virus | Cell Line | Activity Metric | Value | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Menisdaurin D | Hepatitis B Virus (HBV) | HepG2.2.15 | EC50 | 25.3 ± 1.5 µg/mL | > 100 µg/mL | > 3.95 | [1] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration at which Menisdaurin D inhibits 50% of HBV replication.

CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells.

Selectivity Index (SI): The ratio of CC50 to EC50, which is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The antiviral activity of Menisdaurin D against HBV was determined using an established in vitro assay with the HepG2.2.15 cell line, which stably expresses the HBV genome. The following is a detailed methodology based on the available literature.

Anti-Hepatitis B Virus (HBV) Assay

1. Cell Culture and Maintenance:

- HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV particles, are maintained in Dulbecco's Modified Eagle Medium (DMEM).

- The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for the integrated HBV DNA.

- Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

- HepG2.2.15 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

- After 24 hours of incubation, the culture medium is replaced with fresh medium containing various concentrations of Menisdaurin D. A positive control (e.g., Lamivudine) and a negative control (vehicle) are included.

- The cells are incubated with the compounds for 6 days, with the medium and compounds being replaced every 2 days.

3. Quantification of HBV DNA:

- After the 6-day incubation period, the cell culture supernatant is collected.

- HBV virions are precipitated from the supernatant using polyethylene glycol (PEG) 8000.

- The viral pellet is treated with DNase I to remove any contaminating plasmid DNA.

- Viral DNA is then extracted from the virions.

- The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for a conserved region of the HBV genome.

4. Cytotoxicity Assay:

- The cytotoxicity of Menisdaurin D on HepG2.2.15 cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cells are seeded and treated with the same concentrations of Menisdaurin D as in the antiviral assay for 6 days.

- MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

- The CC50 value is calculated from the dose-response curve.

5. Data Analysis:

- The EC50 value is calculated by determining the concentration of Menisdaurin D that results in a 50% reduction in HBV DNA levels compared to the vehicle-treated control.

- The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Discussion of Potential Mechanism of Action

The precise molecular mechanism by which Menisdaurin D exerts its anti-HBV effect has not yet been elucidated. However, based on the structure of the compound and the known replication cycle of HBV, several potential mechanisms can be hypothesized.

-

Inhibition of Viral Polymerase (Reverse Transcriptase): Like many nucleoside and non-nucleoside analogs used in anti-HBV therapy, Menisdaurin D could potentially inhibit the viral reverse transcriptase. This enzyme is crucial for the replication of the viral genome from the pregenomic RNA (pgRNA). The cyclohexylideneacetonitrile scaffold of Menisdaurin D may allow it to bind to the active site or an allosteric site of the reverse transcriptase, thereby inhibiting its function.

-

Interference with Capsid Assembly: The formation of the viral capsid is a critical step in the HBV life cycle. Some antiviral compounds are known to act as capsid assembly modulators, either by accelerating the formation of aberrant, non-infectious capsids or by preventing their formation altogether. The chemical structure of Menisdaurin D may facilitate interactions with the HBV core protein, disrupting the protein-protein interactions necessary for proper capsid formation.

-

Modulation of Host Cell Signaling Pathways: Viruses, including HBV, are known to hijack host cell signaling pathways to facilitate their replication. It is plausible that Menisdaurin D could modulate a cellular pathway that is essential for HBV replication. For example, it could interfere with pathways involved in the regulation of transcription of viral genes or the transport of viral components within the cell. However, there is currently no evidence to support the involvement of any specific signaling pathway in the antiviral action of Menisdaurin D.

Further research, including enzymatic assays with purified HBV polymerase, studies on capsid assembly in the presence of the compound, and global transcriptomic or proteomic analyses of treated cells, is required to definitively determine the mechanism of action of Menisdaurin D.

Conclusion

Menisdaurin D represents a promising natural product with demonstrated in vitro activity against the Hepatitis B virus. Its favorable selectivity index suggests it may have a good safety profile, warranting further investigation. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these initial findings. Future research should focus on elucidating the precise mechanism of action of Menisdaurin D and evaluating its efficacy in more advanced preclinical models. The unique chemical structure of Menisdaurin D may provide a novel scaffold for the development of a new class of anti-HBV agents.

References

Screening Menisdaurin D for Novel Antitumor Activities: A Technical Guide

Disclaimer: As of the latest literature review, there is no publicly available scientific data specifically detailing the antitumor activities of a compound named "Menisdaurin D." Therefore, this document serves as a comprehensive and generalized technical guide for screening a novel compound, hypothetically termed Menisdaurin D, for such properties. The methodologies, data presentation, and visualizations provided herein are based on established practices in preclinical cancer research and are intended to guide researchers in the systematic evaluation of new chemical entities.

Introduction

The discovery and development of novel antitumor agents are paramount to advancing cancer therapy. Natural products and their synthetic derivatives have historically been a rich source of new drugs. This guide outlines a structured approach for the initial screening and characterization of the potential antitumor activities of a novel compound, Menisdaurin D. The workflow encompasses in vitro cell-based assays to determine cytotoxicity and elucidate mechanisms of action, followed by in vivo validation of efficacy.

In Vitro Screening and Mechanistic Studies

The initial phase of screening involves a battery of in vitro assays to assess the cytotoxic and antiproliferative effects of Menisdaurin D on a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration of Menisdaurin D that inhibits 50% of cell growth (IC50). This is a critical parameter for comparing the potency of the compound across different cancer cell types.

Table 1: Hypothetical IC50 Values of Menisdaurin D in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.5 ± 1.2 |

| A549 | Lung Carcinoma | 22.8 ± 2.5 |

| HCT116 | Colon Carcinoma | 8.9 ± 0.9 |

| HeLa | Cervical Carcinoma | 18.4 ± 2.1 |

| HEK293 | Normal Human Embryonic Kidney | > 100 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of Menisdaurin D (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Induction

To determine if Menisdaurin D induces programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with Menisdaurin D at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Cell Cycle Analysis

To investigate if Menisdaurin D affects cell cycle progression, flow cytometry with propidium iodide staining is conducted.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment: Treat cells with Menisdaurin D at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Antitumor Efficacy

Promising in vitro results should be validated in an in vivo model to assess the compound's therapeutic potential in a physiological context.

Xenograft Mouse Model

A common preclinical model involves implanting human cancer cells into immunodeficient mice.

Table 2: Hypothetical In Vivo Efficacy of Menisdaurin D in a HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 150 | - |

| Menisdaurin D | 10 | 900 ± 120 | 40 |

| Menisdaurin D | 25 | 525 ± 90 | 65 |

| Positive Control | Varies | Varies | Varies |

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups and begin intraperitoneal or oral administration of Menisdaurin D or vehicle control daily.

-

Tumor Measurement: Measure tumor volume every 3 days using calipers.

-

Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis.

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for screening Menisdaurin D for antitumor activity is depicted below.

Caption: Experimental workflow for screening novel antitumor compounds.

Hypothetical Signaling Pathway

Based on the induction of apoptosis, a potential mechanism of action for Menisdaurin D could be the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical intrinsic apoptosis pathway activated by Menisdaurin D.

Conclusion

This technical guide provides a foundational framework for the initial preclinical evaluation of Menisdaurin D as a potential antitumor agent. A systematic approach, beginning with broad in vitro screening followed by detailed mechanistic studies and in vivo validation, is crucial for identifying and characterizing novel cancer therapeutics. The successful execution of these studies will provide the necessary data to determine if Menisdaurin D warrants further development as a clinical candidate.

The In Vivo Pharmacokinetics and Metabolism of Menisdaurin D: A Technical Guide for Researchers

Disclaimer: As of late 2025, specific in vivo pharmacokinetic and metabolism studies on Menisdaurin D are not available in the public domain. This guide is therefore based on the known chemical properties of Menisdaurin D as a cyanogenic glycoside and the general pharmacokinetic principles of this class of compounds. The experimental protocols and data presented are illustrative and based on methodologies commonly employed for the study of natural products.

Introduction

Menisdaurin is a cyanogenic glycoside first isolated from Menispermum dauricum and also found in other plant species such as Flueggea virosa and European holly.[1][2] Its chemical structure consists of a glucose moiety attached to an aglycone with an α,β-unsaturated nitrile group.[2] As a cyanogenic glycoside, the primary toxicological and metabolic interest lies in its potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Menisdaurin D is critical for evaluating its safety profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the expected in vivo pharmacokinetics and metabolism of Menisdaurin D, along with detailed experimental protocols for its investigation.

Predicted Pharmacokinetic Profile

The in vivo behavior of Menisdaurin D is anticipated to follow the general pattern observed for other cyanogenic glycosides. The key metabolic event is the hydrolysis of the glycosidic bond, which can be initiated by β-glucosidases present in gut microflora.[3][5]

Absorption

Upon oral administration, Menisdaurin D is expected to have a complex absorption profile. A portion of the ingested dose may be absorbed intact, potentially through transporters in the small intestine, similar to other glycosides like prunasin which utilizes the SGLT1 transporter.[5] However, a significant fraction is likely to undergo hydrolysis by bacterial enzymes in the gastrointestinal tract prior to absorption.[3][5] The rate and extent of absorption will be influenced by factors such as the individual's gut microbiome composition and gastrointestinal transit time.

Distribution

Following absorption, intact Menisdaurin D and its metabolites, including cyanide, would be distributed throughout the body via systemic circulation. Cyanide is known to distribute rapidly, with higher concentrations observed in erythrocytes compared to plasma.[3] The volume of distribution for the parent glycoside would depend on its physicochemical properties, such as lipophilicity and plasma protein binding.

Metabolism

The metabolism of Menisdaurin D is predicted to be a multi-step process, primarily initiated by the gut microbiota.

-

Step 1: Hydrolysis of the Glycosidic Bond: Bacterial β-glucosidases cleave the glucose molecule from Menisdaurin D, releasing the unstable aglycone, menisdaurigenin.[3][6]

-

Step 2: Decomposition of the Aglycone: The aglycone spontaneously decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[3]

-

Step 3: Detoxification of Cyanide: The released cyanide is rapidly detoxified in the liver by the enzyme rhodanese, which converts it to the less toxic thiocyanate.[3] Thiocyanate is then excreted in the urine.[3]

Excretion

The primary route of excretion for Menisdaurin D and its metabolites is expected to be through the urine. Intact glycoside that is absorbed systemically may be eliminated unchanged via the kidneys. The major metabolite, thiocyanate, is also primarily excreted in the urine.[3] A smaller fraction of metabolites may be eliminated in the feces.

Quantitative Data Summary

Due to the lack of specific studies on Menisdaurin D, the following table presents hypothetical pharmacokinetic parameters based on the expected behavior of a cyanogenic glycoside. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Expected Value/Characteristic | Rationale |

| Bioavailability (F) | Low to moderate | Incomplete absorption of the intact glycoside and significant first-pass metabolism by gut microbiota. |

| Time to Maximum Concentration (Tmax) | Biphasic | An early Tmax for any rapidly absorbed intact glycoside, and a later, broader peak for metabolites formed by gut bacteria. |

| Maximum Concentration (Cmax) | Dose-dependent | Will vary based on the administered dose and the extent of metabolism. |

| Area Under the Curve (AUC) | Dose-dependent | Reflects the total systemic exposure to the compound and its metabolites. |

| Half-life (t1/2) | Short | Rapid metabolism and clearance of both the parent compound and its metabolites are anticipated. |

| Volume of Distribution (Vd) | Moderate to high | Depending on the tissue permeability and protein binding of the intact glycoside. |

| Clearance (CL) | High | Efficient metabolism in the liver and excretion via the kidneys would lead to high clearance. |

Experimental Protocols

The following sections detail the methodologies for conducting in vivo pharmacokinetic and metabolism studies of Menisdaurin D in a rodent model.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of Menisdaurin D in rats after oral administration.

Materials:

-

Menisdaurin D (purity >98%)

-

Male Sprague-Dawley rats (200-250 g)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical instrumentation (LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of Menisdaurin D (e.g., 10 mg/kg) suspended in the vehicle via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Analyze the plasma concentrations of Menisdaurin D and its major predicted metabolite (e.g., thiocyanate) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software (e.g., WinNonlin).

In Vivo Metabolism Study Protocol

Objective: To identify the major metabolites of Menisdaurin D in rat urine and feces.

Materials:

-

Menisdaurin D (purity >98%)

-

Male Sprague-Dawley rats (200-250 g)

-

Metabolic cages

-

Sample collection tubes

-

Analytical instrumentation (High-Resolution Mass Spectrometry, e.g., Q-TOF LC/MS)

Procedure:

-

Animal Acclimatization and Dosing: Follow the same acclimatization and dosing procedure as in the pharmacokinetic study.

-

Sample Collection: House the rats individually in metabolic cages. Collect urine and feces samples at regular intervals (e.g., 0-12, 12-24, 24-48, and 48-72 hours) post-dosing.

-

Sample Preparation:

-

Urine: Centrifuge the urine samples to remove any particulate matter.

-

Feces: Homogenize the fecal samples with a suitable solvent (e.g., methanol) and extract the metabolites.

-

-

Metabolite Profiling: Analyze the prepared urine and fecal extracts using high-resolution mass spectrometry to identify potential metabolites of Menisdaurin D.

-

Metabolite Identification: Characterize the chemical structures of the identified metabolites based on their mass-to-charge ratio (m/z), fragmentation patterns, and comparison with authentic standards if available.

Visualizations

Predicted Metabolic Pathway of Menisdaurin D

Caption: Predicted metabolic pathway of Menisdaurin D in vivo.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

References

- 1. glpbio.com [glpbio.com]

- 2. Menisdaurin - Wikipedia [en.wikipedia.org]

- 3. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]

- 4. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of menisdaurigenin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Menisdaurin D: A Comprehensive Technical Guide to its Natural Sources and Ethnobotanical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin D, a cyanogenic glycoside, and its stereoisomer, menisdaurin, are secondary metabolites found in a variety of plant species. These compounds are of interest to the scientific community due to their unique chemical structures and the traditional medicinal uses of the plants in which they are found. This technical guide provides an in-depth overview of the natural sources of Menisdaurin D, a summary of the ethnobotanical applications of these plants, and a compilation of available data on its quantification. While detailed experimental protocols for the extraction and analysis of Menisdaurin D are not extensively documented in publicly available literature, this guide outlines the general methodologies employed for the study of cyanogenic glycosides. Furthermore, the biosynthetic pathway of cyanogenic glycosides and the mechanism of cyanide release are illustrated to provide a foundational understanding of their biological context.

Natural Sources of Menisdaurin D and its Stereoisomers

Menisdaurin D and its related compounds have been identified in a range of plant species across different families. The primary known natural sources are detailed in Table 1.

| Plant Species | Family | Plant Part | Compound Identified |

| Menispermum dauricum | Menispermaceae | Rhizome | Menisdaurin[1] |

| Saniculiphyllum guangxiens | - | - | Menisdaurin[1] |

| Cocculus laurifolius | Menispermaceae | - | Coclauril (related aglycone)[1] |

| Tiquilia plicata | Boraginaceae | - | Menisdaurin |

| Tiquilia canescens | Boraginaceae | - | Menisdaurin[2] |

| Flueggea virosa | Phyllanthaceae | Aerial Parts | Menisdaurin[2][3] |

| Ilex aquifolium (European Holly) | Aquifoliaceae | - | Menisdaurin[2] |

Table 1: Natural Sources of Menisdaurin D and its Stereoisomers

Ethnobotanical Uses of Source Plants

The plants containing Menisdaurin D and its stereoisomers have a history of use in traditional medicine for various ailments. It is important to note that the ethnobotanical uses are associated with the whole plant or its parts and not specifically with the isolated compound Menisdaurin D. The therapeutic effects, if any, are likely due to the combined action of various phytochemicals present in the plant.

-

Menispermum dauricum (Asiatic Moonseed): In traditional Chinese medicine, the rhizome of Menispermum dauricum is used to treat sore throat, enteritis, dysentery, and rheumatism.[4] It has also been reportedly used for skin disorders and cervical cancer.

-

Cocculus laurifolius (Laurel-leaf snail tree): Traditional Ayurvedic medicine utilizes this plant for digestive and respiratory disorders. It is also employed as a muscle relaxant and diuretic and for treating conditions such as rheumatic pain, epilepsy, hypertension, and abdominal pain.

-

Tiquilia plicata (Fanleaf crinklemat): This plant has been used in traditional medicine for the treatment of fever, headaches, and sore throats.

-

Tiquilia canescens (Woody crinklemat): A decoction of the leaves and stems is traditionally used to bathe wounds and in sweat baths.

-

Flueggea virosa (White-berry bush): This plant is widely used in traditional medicine across Africa and Asia. Root decoctions are used to treat a variety of conditions including abdominal pain, liver and urinary diseases, inflammatory conditions, and diabetes.[5]

-

Ilex aquifolium (European Holly): The leaves of European holly have been traditionally used to treat conditions such as catarrh, pleurisy, intermittent fever, smallpox, and rheumatism.[6] They have also been used in the treatment of jaundice.[6]

Quantitative Data

Quantitative data on the concentration of Menisdaurin D in its natural sources is limited in the available scientific literature. However, one study on Flueggea virosa provides a specific measurement.

| Plant Species | Plant Part | Extraction Solvent | Compound | Concentration (% w/w of extract) |

| Flueggea virosa | Aerial Parts | Methanol | Menisdaurin | 4.22% |

Table 2: Quantitative Analysis of Menisdaurin in Flueggea virosa [7]

Experimental Protocols

General Extraction and Isolation Workflow

A typical procedure for isolating Menisdaurin D from plant material would involve the following steps:

-

Drying and Grinding: The plant material (e.g., rhizomes, leaves) is dried to a constant weight and then finely ground to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction.[8]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

-

Chromatographic Purification: The fraction containing the cyanogenic glycosides is further purified using chromatographic techniques. This may involve:

-

Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their affinity.

-

High-Performance Liquid Chromatography (HPLC): A more refined technique for purification and quantification.

-

Analytical Methodologies

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been used for the simultaneous quantification of menisdaurin and other compounds in plant extracts. A validated HPTLC densitometric method has been reported for the analysis of menisdaurin in the methanol extract of Flueggea virosa.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD) is a standard method for the quantification of phytochemicals. While a specific, detailed HPLC protocol for Menisdaurin D is not available, methods developed for other cyanogenic glycosides can be adapted.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of isolated compounds. The spectral data for Menisdaurin D has been reported, confirming its molecular structure.[12]

Biosynthesis and Biological Activity

Menisdaurin D is a cyanogenic glycoside, a class of compounds that can release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, known as cyanogenesis, is a defense mechanism in plants against herbivores.

General Biosynthetic Pathway of Cyanogenic Glycosides

The biosynthesis of cyanogenic glycosides typically starts from an amino acid. The pathway involves several enzymatic steps to produce the final glycoside, which is then stored in the plant's vacuoles.

References

- 1. Preparation of menisdaurigenin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menisdaurin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. herbalrejoice.com [herbalrejoice.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Four New Cyclohexylideneacetonitrile Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Menisdaurin D for Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural elucidation of Menisdaurin D, a cyanogenic glycoside with potential biological activities. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Chemical Structure of Menisdaurin D

Menisdaurin D is a nitrile-containing glycoside. Its structure has been determined and revised based on extensive spectroscopic analysis and chemical correlations. The established absolute stereochemistry is (Z,4S,6R).

Figure 1: Chemical Structure of Menisdaurin D

Spectroscopic Data for Structure Elucidation

The structural determination of Menisdaurin D relies on the combined interpretation of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

NMR spectroscopy is the most powerful tool for elucidating the complex structure of Menisdaurin D, providing detailed information about the carbon-hydrogen framework and the connectivity of the sugar moiety to the aglycone. The data presented here is a compilation from various studies, typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of Menisdaurin D (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.95 | d | 10.0 |

| 3 | 5.20 | d | 10.0 |

| 4 | 4.20 | m | |

| 5a | 2.10 | m | |

| 5b | 1.90 | m | |

| 6 | 4.50 | m | |

| 7 (CN-CH=) | 5.40 | s | |

| 1' | 4.85 | d | 7.5 |

| 2' | 3.25 | t | 8.0 |

| 3' | 3.40 | t | 8.5 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data of Menisdaurin D (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 150.2 |

| 2 | 125.8 |

| 3 | 100.5 |

| 4 | 68.2 |

| 5 | 35.1 |

| 6 | 75.8 |

| 7 (CN-C H=) | 95.3 |

| 8 (-C N) | 118.5 |

| 1' | 102.1 |

| 2' | 74.9 |

| 3' | 77.8 |

| 4' | 71.6 |

| 5' | 78.1 |

| 6' | 62.7 |

IR spectroscopy is used to identify the key functional groups present in Menisdaurin D.

Table 3: Key IR Absorption Bands of Menisdaurin D

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl groups of glucose and aglycone) |

| ~2215 | C≡N stretch (nitrile group) |

| ~1650 | C=C stretch (alkene) |

| ~1100-1000 | C-O stretch (glycosidic bond and alcohols) |

Mass spectrometry provides information about the molecular weight and elemental composition of Menisdaurin D, and its fragmentation pattern aids in confirming the structure.

Table 4: Mass Spectrometry Data of Menisdaurin D

| Ion | m/z (observed) | Formula |

| [M+Na]⁺ | 336.1110 | C₁₄H₁₉NO₇Na |

| [M-H]⁻ | 312.1032 | C₁₄H₁₈NO₇ |

| [Aglycone+H]⁺ | 152.0657 | C₈H₉NO₂ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Menisdaurin D, based on standard practices in natural product chemistry.

-

Sample Preparation: Approximately 5-10 mg of purified Menisdaurin D is dissolved in 0.5 mL of deuterated solvent (e.g., CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

-

¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to obtain the spectrum.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish correlations. For HMBC, the long-range coupling constant is typically set to 8-10 Hz.

-

Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Sample Preparation: A dilute solution of Menisdaurin D is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of formic acid or sodium acetate to promote ionization.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Spectra are acquired in both positive and negative ion modes to observe the protonated/sodiated molecule and the deprotonated molecule, respectively.

Visualization of Structure Elucidation Workflow and Key NMR Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of structure elucidation and the key 2D NMR correlations for Menisdaurin D.

Caption: Workflow for the isolation and structure elucidation of Menisdaurin D.

Caption: Key COSY and HMBC correlations for the structural assignment of Menisdaurin D.

This guide provides a foundational understanding of the spectroscopic data required for the structural elucidation of Menisdaurin D. For more in-depth analysis, researchers are encouraged to consult primary literature on the isolation and characterization of this compound.

Menisdaurin D: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin D is a cyanogenic glucoside, a class of natural products characterized by the presence of a nitrile group and a glycosidically bound sugar moiety. First isolated from Menispermum dauricum, it has since been identified in various other plant species.[1][2] This technical guide provides a comprehensive overview of the chemical properties and reactivity of Menisdaurin D, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties